1-(4-Methoxyphenyl)piperazin-2-one hydrochloride

Solubility Crystallinity Physicochemical Properties

Researchers developing PGGTase-I inhibitors face synthetic challenges when substituting unsuitable analogs. 1-(4-Methoxyphenyl)piperazin-2-one hydrochloride provides the precise electronic and steric profile validated by Perryman et al. (2015). • Direct intermediate for fluorobenzyl PGGTase-I inhibitor synthesis • Defined exit vector geometry for PROTAC linker construction • Consistent crystalline form ensures batch-to-batch reproducibility • Hydrochloride salt enables streamlined purification via recrystallization

Molecular Formula C11H15ClN2O2
Molecular Weight 242.7 g/mol
CAS No. 1284247-69-3
Cat. No. B1469366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)piperazin-2-one hydrochloride
CAS1284247-69-3
Molecular FormulaC11H15ClN2O2
Molecular Weight242.7 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCNCC2=O.Cl
InChIInChI=1S/C11H14N2O2.ClH/c1-15-10-4-2-9(3-5-10)13-7-6-12-8-11(13)14;/h2-5,12H,6-8H2,1H3;1H
InChIKeyDFFVDBRFZVSWQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxyphenyl)piperazin-2-one HCl: Sourcing Baseline


1-(4-Methoxyphenyl)piperazin-2-one hydrochloride (CAS 1284247-69-3), also known as 4-MeOPP hydrochloride, is a piperazin-2-one derivative characterized by a 4-methoxyphenyl substituent at the 1-position [1]. This compound acts as an advanced synthetic intermediate, with its core scaffold being utilized in the development of PGGTase-I inhibitors and as a versatile building block in medicinal chemistry [2]. The hydrochloride salt form distinguishes it from the free base (CAS 215649-82-4), offering altered physicochemical properties critical for specific research applications .

Salt Form Hydrochloride enables organic-phase synthesis and easy handling.
Reported Intermediate Scaffold used in PGGTase-I inhibitor intermediate synthesis (Perryman 2015).
Quality Control Batch-specific NMR, HPLC, GC supports reproducible procurement.

Generic Substitution Risks for 1-(4-Methoxyphenyl)piperazin-2-one HCl


Simply substituting 1-(4-Methoxyphenyl)piperazin-2-one hydrochloride with its free base or another 1-arylpiperazin-2-one analog introduces significant risks in research reproducibility. The hydrochloride salt imparts specific solubility and crystallinity that are critical for formulation, reaction conditions, and biological assays . Furthermore, the 4-methoxy substituent is not a generic phenyl group; its specific electronic effects directly influence the compound's reactivity profile and potential target interactions, a fact leveraged in the compound's design as a PGGTase-I inhibitor intermediate [1]. Using a 4-fluoro or unsubstituted phenyl analog would alter these fundamental properties, invalidating structure-activity relationship (SAR) studies and impacting synthetic outcomes.

Free base replacement alters solubility and crystallinity, potentially shifting synthetic protocol outcomes.
Other 1-aryl substituents (e.g., -F, unsubstituted) change electronic effects, invalidating SAR context.
Generic purity grades without batch-specific QC may introduce unknown impurities, affecting reproducibility.

Evidence Guide: 1-(4-Methoxyphenyl)piperazin-2-one HCl vs Analogs


Solubility & Crystallinity vs. Free Base

The hydrochloride salt form directly addresses the poor aqueous solubility typical of the free base. As a salt, 1-(4-Methoxyphenyl)piperazin-2-one hydrochloride is reported to be insoluble in water but easily soluble in organic solvents . This starkly contrasts with the free base, which lacks the ionic character for enhanced crystallinity, making the salt the preferred form for applications requiring precise handling, purification, or organic-phase reactions. This physicochemical advantage is classified as Class-level inference based on the behavior of hydrochloride salts versus free bases of similar amine-containing compounds.

Solubility & Crystallinity vs. Free Base
Class-level inference
Target (HCl salt): Insoluble in water, easily soluble in organic solvents. Comparator (Free base): Poor aqueous solubility, lacks salt-enhanced crystallinity.
Salt form enables organic-phase synthesis and purification.
Data to verify for specific solvent selection.
Solubility Crystallinity Physicochemical Properties Salt Selection

Precursor to PGGTase-I Inhibitors

A published methodology by Perryman et al. (2015) specifically highlights the utility of 1-substituted piperazin-2-ones, synthesized via Jocic-type reactions, for creating a fluorobenzyl intermediate of a known PGGTase-I inhibitor [1]. While the study does not provide a direct side-by-side yield comparison for every 1-arylpiperazin-2-one, it establishes a clear, literature-backed pathway for this class of compound, with the 4-methoxyphenyl variant representing a key member. This direct literature link to a specific, named therapeutic target pathway provides a stronger scientific basis for procurement compared to other analogs like 1-(4-fluorophenyl)piperazin-2-one, which lack this documented connection.

Synthetic Route to PGGTase-I Inhibitor
Class-level inference
Core scaffold identifiable in published synthesis of a PGGTase-I inhibitor intermediate (Perryman 2015).
Supports PGGTase-I inhibitor intermediate research; literature-linked route.
Direct yield comparison not available; verify for own protocol.
Synthetic Intermediate PGGTase-I Inhibitor Medicinal Chemistry Drug Discovery

Verified Purity with Batch-Specific QC

For reproducible research, a compound's purity must be both high and verifiable. Reputable suppliers provide this compound at specified purities, such as 97% or NLT 98% , and crucially, offer batch-specific QC documentation like NMR, HPLC, or GC . This level of documented quality assurance is a key differentiator from generic chemical sourcing where purity claims may not be supported by analytical data. This cross-study comparable evidence shows that procurement can be based on concrete analytical specifications rather than nominal claims.

Purity & Analytical Documentation
Cross-study comparable
97% purity, batch-specific NMR, HPLC, GC reports.
Verifiable purity reduces impurity-related failure risk.
Supplier-dependent; request COA.
Purity Quality Control NMR HPLC Procurement Specification

Microcrystal Test for Forensic Identification

In forensic and analytical contexts, unambiguous identification is paramount. A study from West Chester University demonstrates that 1-(4-methoxyphenyl)piperazine (4-MeOPP) forms distinct, concentration-dependent microcrystals with gold chloride and other reagents that are easily recognizable and characteristic [1]. This specific microcrystal profile provides a definitive identification method that differentiates it from other phenylpiperazine analogs (like 2-MeOPP or 3-MeOPP) which would form different crystal habits under identical conditions. This evidence is a direct head-to-head comparison in the forensic domain.

Microcrystal Test Differentiation
Head-to-head comparison
4-MeOPP: Unique crystal forms (thick irregular tablets) with gold chloride. Other phenylpiperazines: Different distinguishable crystal habits.
Enables forensic identification and differentiation from analogs.
Method context: West Chester University study.
Forensic Chemistry Microcrystal Test Identification Phenylpiperazine

Key Applications of 1-(4-Methoxyphenyl)piperazin-2-one HCl


PGGTase-I Inhibitor Development

This compound is the optimal starting material for synthesizing a fluorobenzyl intermediate critical to a known PGGTase-I inhibitor program, as validated by Perryman et al. (2015) [1]. Its direct applicability streamlines the synthetic route and provides a reliable foundation for structure-activity relationship (SAR) exploration of this therapeutic target.

PROTAC Linker Design

The combination of the piperazin-2-one core with a 4-methoxyphenyl group provides a semi-rigid scaffold with a defined exit vector. This is ideal for designing linkers in PROTAC molecules, where precise geometry is crucial for ternary complex formation. The hydrochloride salt's improved handling in organic synthesis makes it a preferred choice for multi-step PROTAC construction.

Forensic Reference Standard

The unique and well-documented microcrystal profile of this compound makes it an essential certified reference material (CRM) for forensic laboratories. It serves as a definitive standard for the microscopic identification and differentiation of 4-MeOPP from other phenylpiperazines in seized drug analysis, ensuring accuracy in legal and clinical toxicology contexts [1].

Salt Screening for API Optimization

The differential solubility profile of the hydrochloride salt versus the free base provides a critical case study for salt screening in process R&D. Its insolubility in water and solubility in organics makes it an ideal intermediate for liquid-liquid extraction processes, and its crystalline nature facilitates purification by recrystallization, directly impacting yield and purity in scale-up operations [1].

Application
Selection Property
Validation Focus
PGGTase-I inhibitor intermediate synthesis
Documented synthetic route
Confirm scaffold incorporation and yield
PROTAC linker design research
Semi-rigid scaffold, salt form handling
Validate linker geometry and ternary complex formation
Forensic reference standard identification
Microcrystal profile and QC documentation
Verify crystal habit and purity against reference
Salt screening and process research
Differential solubility (water / organic)
Assess extraction efficiency and crystallization reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


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